molecular formula C28H42FNO3 B11520182 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 312505-14-9

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11520182
CAS No.: 312505-14-9
M. Wt: 459.6 g/mol
InChI Key: JDOOHXVOVRXWPH-UHFFFAOYSA-N
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Description

The compound 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one belongs to the pyrrolidinone family, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:

  • Hexadecyl chain at position 1, contributing significant hydrophobicity and lipid solubility.
  • Acetyl and hydroxyl groups at positions 4 and 3, enabling hydrogen bonding and reactivity.

Properties

CAS No.

312505-14-9

Molecular Formula

C28H42FNO3

Molecular Weight

459.6 g/mol

IUPAC Name

3-acetyl-2-(2-fluorophenyl)-1-hexadecyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C28H42FNO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30-26(23-19-16-17-20-24(23)29)25(22(2)31)27(32)28(30)33/h16-17,19-20,26,32H,3-15,18,21H2,1-2H3

InChI Key

JDOOHXVOVRXWPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction using a fluorinated aromatic compound.

    Acetylation: The acetyl group is added to the molecule through an acetylation reaction using acetic anhydride or acetyl chloride.

    Hexadecyl Chain Addition: The long hexadecyl chain is introduced through a coupling reaction, often using a Grignard reagent or similar organometallic compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The hexadecyl chain can be modified through coupling reactions with other alkyl or aryl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Pyrrol-2-One Derivatives

Compound ID Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 1-Hexadecyl, 5-(2-fluorophenyl) ~493.3 Not reported High lipophilicity, fluorinated
15m 5-(4-Chlorophenyl), 1-aryl ~380.8 209–211 Hydrogen-bonding amino group
16a 5-(4-Hydroxyphenyl), 1-aryl ~330.4 138–140 Polar hydroxyl substituent
Entry 29 () 5-(4-Fluorophenyl), 1-naphthyl 376.2 Not reported Aromatic N-substituent

Biological Activity

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC28H42FNO3
Molecular Weight459.65 g/mol
LogP8.3819
Polar Surface Area45.436 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. In particular, derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Case Study Findings

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their antibacterial activity. The lead compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) .
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways, although specific mechanisms for the hexadecyl derivative remain to be elucidated.

Research Findings

Research indicates that the structural modifications in pyrrolidine derivatives can significantly influence their biological activities. The introduction of a hexadecyl chain appears to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis

A comparative analysis of various derivatives shows a trend where increased hydrophobicity correlates with improved antibacterial activity:

Compound IDMIC (µg/mL) against MRSALipophilicity (LogP)
Compound A167.0
Compound B88.0
Compound C48.38

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